molecular formula C26H27NO4S2 B11126816 4-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-tert-butylbenzoate

4-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-tert-butylbenzoate

Cat. No.: B11126816
M. Wt: 481.6 g/mol
InChI Key: ZMLIYQRPASELQH-JCMHNJIXSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of two main parts:
    • The thiazolidine ring: This is a five-membered heterocyclic ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
    • The phenyl 4-tert-butylbenzoate group: This is an aromatic ring with a tert-butyl group attached to it.
  • Thiazoles, like the thiazolidine ring in this compound, have diverse biological activities. They are found in various biologically active molecules, including drugs and natural products .
  • The compound’s structure is characterized by the presence of both a thiazolidine ring and an aromatic phenyl group.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature. we can discuss general strategies for constructing thiazolidine-containing compounds.
    • One common approach involves the condensation of a thiazolidine-2-thione (containing the thiazolidine ring) with an aldehyde or ketone. The reaction typically proceeds under basic conditions.
    • Industrial production methods would likely involve large-scale synthesis using optimized conditions, but these details are proprietary and not publicly disclosed.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including:

        Oxidation: Oxidation of the thiazolidine sulfur to a sulfoxide or sulfone.

        Reduction: Reduction of the carbonyl group (the ketone or ester functionality).

        Substitution: Nucleophilic substitution at the phenyl ring or the thiazolidine carbon.

    • Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
  • Scientific Research Applications

      Medicine: Thiazolidine derivatives have been explored for their potential as antitumor, antimicrobial, and antiviral agents.

      Chemistry: Thiazolidine-containing compounds serve as building blocks in organic synthesis.

      Industry: Thiazolidine-based materials find applications in dyes, biocides, and chemical accelerators.

  • Mechanism of Action

    • Unfortunately, specific information about the mechanism of action for this compound is not readily available. its effects likely relate to its structural features and interactions with biological targets.
  • Comparison with Similar Compounds

    • Similar compounds include other thiazolidine derivatives and phenyl benzoates. due to the compound’s unique combination of the thiazolidine ring and the phenyl group, it stands out in terms of structure and potential properties.

    Remember that while I’ve provided a comprehensive overview, specific details about this exact compound may be proprietary or unpublished

    Properties

    Molecular Formula

    C26H27NO4S2

    Molecular Weight

    481.6 g/mol

    IUPAC Name

    [4-[(Z)-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 4-tert-butylbenzoate

    InChI

    InChI=1S/C26H27NO4S2/c1-26(2,3)19-10-8-18(9-11-19)24(29)31-20-12-6-17(7-13-20)15-22-23(28)27(25(32)33-22)16-21-5-4-14-30-21/h6-13,15,21H,4-5,14,16H2,1-3H3/b22-15-

    InChI Key

    ZMLIYQRPASELQH-JCMHNJIXSA-N

    Isomeric SMILES

    CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4

    Canonical SMILES

    CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CC4CCCO4

    Origin of Product

    United States

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